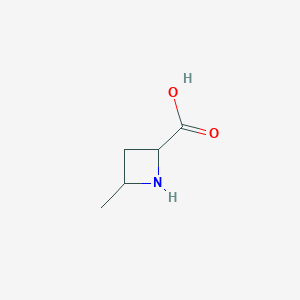

4-Methylazetidine-2-carboxylic acid

説明

4-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid featuring a four-membered azetidine ring substituted with a methyl group at the 4-position and a carboxylic acid moiety at the 2-position. This compound is notably rare in nature and has been identified as a structural component of bonnevillamide A, a metabolite isolated from microbial sources. Bonnevillamide A contains the methyl ester derivative of this acid, (4-methylazetidine-2-carboxylic acid methyl ester), which contributes to its unique bioactivity profile. Although bonnevillamide A itself lacks antimicrobial activity, its structural analog bonnevillamide B modulates cardiac growth and function in zebrafish embryos .

特性

IUPAC Name |

4-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCIIYYAHQDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779725-63-1 | |

| Record name | 4-methylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-Methylazetidine-2-carboxylic acid involves several synthetic routes. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis of (2S, 4R)-4-Methylazetidine-2-carboxylic acid has been reported in the context of the total synthesis of vioprolide antibiotics . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the desired product’s consistency and quality.

化学反応の分析

4-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Chemistry

4-Methylazetidine-2-carboxylic acid serves as a building block in the synthesis of complex molecules. It is utilized as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically enriched compounds.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Enzyme Inhibition : It has shown promise as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .

- Precursor for Bioactive Molecules : It is explored as a precursor in the synthesis of bioactive peptides and small molecules with applications in treating various diseases .

Biological Research

In biological studies, 4-methylazetidine-2-carboxylic acid acts as a probe for investigating enzyme-substrate interactions and protein folding processes. Its unique stereochemistry allows it to selectively bind to specific molecular targets, influencing biochemical pathways .

Antihypertensive Properties

Research has demonstrated that 4-methylazetidine-2-carboxylic acid can inhibit ACE, leading to potential applications in developing antihypertensive drugs. This property highlights its significance in cardiovascular health management.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 4-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- Ring Strain : The four-membered azetidine ring in 4-methylazetidine-2-carboxylic acid introduces significant ring strain compared to five-membered (thiazolidine) or fused (benzothiazine) systems. This strain may enhance reactivity or limit conformational flexibility in biological targets.

- Heteroatoms : Thiazolidine and benzothiazine derivatives incorporate sulfur, which enhances their capacity for redox-related bioactivities (e.g., antioxidant effects) . In contrast, the nitrogen-exclusive azetidine system may favor hydrogen bonding or electrostatic interactions.

Key Observations :

- Thiazolidine derivatives are synthesized via well-established methods using Boc protection and coupling agents like EDCI/HOBT , whereas 4-methylazetidine-2-carboxylic acid is primarily obtained through natural product isolation.

- Benzothiazine derivatives benefit from high-yielding hydrolysis steps, enabling scalable production for pharmacological studies .

Key Observations :

- The azetidine-containing bonnevillamide B lacks antimicrobial activity but uniquely targets cardiac pathways, unlike thiazolidines (antioxidant) or benzothiazines (anti-inflammatory) .

- Structural features like sulfur in thiazolidines and fused aromatic systems in benzothiazines directly correlate with their bioactivity profiles.

Physicochemical Properties

生物活性

4-Methylazetidine-2-carboxylic acid, particularly in its (2S,4S) and (2S,4R) forms, is a chiral amino acid derivative that has gained attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

4-Methylazetidine-2-carboxylic acid features a four-membered azetidine ring with a carboxylic acid functional group. The stereochemistry of the compound is crucial for its biological activity, influencing its interactions with various molecular targets.

The biological activity of 4-methylazetidine-2-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor , binding to active or allosteric sites and altering enzyme function. This mechanism is critical in modulating metabolic processes and cellular signaling pathways, which can influence various physiological responses .

Biological Activities

- Enzyme Inhibition : Research indicates that 4-methylazetidine-2-carboxylic acid may inhibit specific enzymes, thereby affecting biochemical pathways. For instance, it has been studied for its potential role in inhibiting tyrosinase activity, which is involved in melanin synthesis .

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against certain pathogens. Studies have suggested that derivatives of azetidine compounds can possess broad-spectrum antibacterial properties, although specific data on 4-methylazetidine-2-carboxylic acid remains limited .

- Potential Antimalarial Activity : A study highlighted the potential of azetidine derivatives in combating malaria through novel mechanisms of action. The compound BRD8468, structurally related to azetidines, exhibited significant activity against Plasmodium parasites without overt toxicity to human cells . This suggests that 4-methylazetidine-2-carboxylic acid could be explored further for similar applications.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of 4-methylazetidine-2-carboxylic acid on tyrosinase demonstrated that the compound could effectively reduce melanin production in vitro. The mechanism involved competitive inhibition, highlighting its potential use in treating hyperpigmentation disorders .

Case Study 2: Antimicrobial Activity

In another investigation, various azetidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that modifications at the azetidine nitrogen significantly influenced antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Tyrosinase Inhibition | 4-Methylazetidine-2-carboxylic acid inhibited melanin synthesis through competitive inhibition of tyrosinase. | Potential therapeutic use in skin disorders related to pigmentation. |

| Antimicrobial Activity Study | Azetidine derivatives displayed broad-spectrum antibacterial properties. | Development of new antibiotics targeting resistant strains. |

| Antimalarial Screening | Related compounds showed significant activity against Plasmodium without toxicity to human cells. | Exploration as a lead compound for antimalarial drug development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。